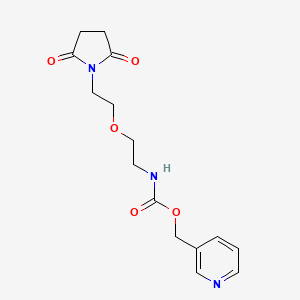
N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)-2,4-dimethoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through various organic reactions, including condensation reactions .Chemical Reactions Analysis
The chemical reactivity of this compound would likely be influenced by the functional groups present. For instance, the oxazolidine ring might undergo reactions at the nitrogen or the carbonyl group .Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
The 1,2,4-benzothiadiazine-1,1-dioxide ring exhibits notable antimicrobial properties. Researchers have identified compounds with this scaffold as effective against various pathogens, including bacteria, fungi, and viruses . These compounds could potentially serve as novel antimicrobial agents.
Antiviral Potential
In a study by Tedesco et al., a series of 3-(1,1-dioxo-2H-1,2,4-benzothiadiazin-3-yl)-4-hydroxy-2(1H)-quinolinones demonstrated inhibition of HCV polymerase . This finding suggests that derivatives of this scaffold might hold promise as antiviral agents.
Antihypertensive Properties
Researchers have explored the 1,2,4-benzothiadiazine-1,1-dioxide ring for its potential as an antihypertensive agent. Although more studies are needed, this scaffold shows promise in managing blood pressure .
Antidiabetic Effects
Certain functional groups attached to the benzothiadiazine ring contribute to its antidiabetic activity. These compounds may influence glucose metabolism and insulin sensitivity .
Anticancer Applications
The 1,2,4-benzothiadiazine-1,1-dioxide scaffold has been investigated for its anticancer potential. Researchers have identified active compounds with this ring structure, although further studies are necessary to understand their mechanisms of action .
KATP Channel Activation
Compounds derived from this scaffold have shown activity as KATP (ATP-sensitive potassium) channel activators. These channels play a crucial role in cellular homeostasis and may have implications in various physiological processes .
Additionally, the position of functional groups on the benzothiadiazine ring significantly influences the observed activities. For instance, halogens at positions 7 and 8 have yielded active compounds . Overall, this scaffold presents exciting opportunities for drug discovery and therapeutic interventions.
Wirkmechanismus
Eigenschaften
IUPAC Name |
N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-2,4-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O6/c1-26-14-8-9-15(17(10-14)27-2)19(24)21-16(13-6-4-3-5-7-13)11-22-18(23)12-28-20(22)25/h3-10,16H,11-12H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZMMVNBCBGDLID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)NC(CN2C(=O)COC2=O)C3=CC=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)-2,4-dimethoxybenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-[2-(4,6-Dimethylpyrimidin-2-yl)sulfanylethyl]-8-(4-ethylpiperazin-1-yl)-1,3-dimethylpurine-2,6-dione](/img/structure/B2839835.png)
![Rac-(2s,3ar)-3a-methylhexahydropyrrolo[1,2-b]isothiazole-2-carboxylic acid 1,1-dioxide](/img/structure/B2839838.png)




![Ethyl 6-methyl-4-[5-(2-nitrophenyl)furan-2-yl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2839845.png)




![5-Fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B2839856.png)
![N-(4-fluorophenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2839857.png)